Beta-1 Selectivity: Superior Cardiac vs. Vascular Selectivity Over Atenolol and Metoprolol
Pamatolol demonstrates superior cardioselectivity compared to atenolol and metoprolol. In isolated rat right atria (beta-1), the pA2 values for atenolol (A), metoprolol (M), and pamatolol (P) were 7.14, 7.51, and 7.56, respectively [1]. Critically, in isolated portal veins (a vascular, beta-2 mediated model), pamatolol exhibited a significantly lower pA2 value of 5.54, while A and M had values of 6.01 and 6.51, respectively [1]. This larger difference between cardiac and vascular pA2 values for pamatolol indicates a greater degree of beta-1 selectivity, as concluded by the authors: 'A and M show a comparable degree of cardioselectivity, whereas P is more selective' [1].
| Evidence Dimension | pA2 value (negative logarithm of the antagonist concentration producing a 2-fold shift in agonist dose-response curve) at beta-1 adrenoceptors |
|---|---|
| Target Compound Data | pA2 = 7.56 in isolated rat right atria |
| Comparator Or Baseline | Atenolol pA2 = 7.14; Metoprolol pA2 = 7.51 in the same assay |
| Quantified Difference | Pamatolol shows a 0.42 log unit higher potency vs. atenolol and a 0.05 log unit higher potency vs. metoprolol for beta-1 receptors. For beta-2 receptors (portal vein), pamatolol pA2 = 5.54 vs. metoprolol pA2 = 6.51 and atenolol pA2 = 6.01, demonstrating greater functional selectivity. |
| Conditions | Isolated rat right atria (chronotropic response) and portal veins (inhibition of spontaneous contractions) after alpha-blockade, using isoproterenol as agonist |
Why This Matters
Superior beta-1 selectivity predicts a lower risk of bronchospasm and peripheral vasoconstriction, making Pamatolol a scientifically preferable candidate for studies requiring a cleaner cardiac profile with minimized beta-2 mediated side effects.
- [1] Johansson B. Effects of atenolol, metoprolol, and pamatolol on cardiac and vascular beta-adrenoceptors in the rat. J Cardiovasc Pharmacol. 1979 May-Jun;1(3):287-98. View Source
